molecular formula C28H45NO7 B1212768 Ursodeoxycholyl N-carboxymethylglycine CAS No. 99956-32-8

Ursodeoxycholyl N-carboxymethylglycine

Cat. No.: B1212768
CAS No.: 99956-32-8
M. Wt: 507.7 g/mol
InChI Key: YBSSWUXRVHHUQD-SJBBZZJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ursodeoxycholyl N-Carboxymethylglycine (UDC-CMG) is a synthetic bile acid derivative designed as a research compound for investigating novel approaches to gallstone dissolution therapy. As a derivative of ursodeoxycholic acid (UDCA), a secondary bile acid used in treating cholestatic liver disease, UDC-CMG functions as a cholelitholytic agent. Studies in animal models have demonstrated that after intraduodenal administration, UDC-CMG and its ester prodrugs, such as the dipivaloyloxyethyl ester (UDC-CMG-PV2), are efficiently absorbed and excreted into the bile. A key characteristic of UDC-CMG is its metabolic stability; research indicates it does not undergo significant biotransformation during absorption and biliary excretion. In contrast, its ester prodrugs are metabolized to release UDC-CMG, which then becomes the primary active species recovered in the bile. This property, particularly of the dipivaloyloxyethyl ester, highlights its potential utility as a prodrug in research focused on calcium gallstone dissolution, aiming to improve the delivery and efficacy of the active agent. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99956-32-8

Molecular Formula

C28H45NO7

Molecular Weight

507.7 g/mol

IUPAC Name

2-[carboxymethyl-[(4R)-4-[(3R,5S,7S,8R,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C28H45NO7/c1-16(4-7-23(32)29(14-24(33)34)15-25(35)36)19-5-6-20-26-21(9-11-28(19,20)3)27(2)10-8-18(30)12-17(27)13-22(26)31/h16-22,26,30-31H,4-15H2,1-3H3,(H,33,34)(H,35,36)/t16-,17+,18-,19-,20+,21?,22+,26+,27+,28-/m1/s1

InChI Key

YBSSWUXRVHHUQD-SJBBZZJQSA-N

SMILES

CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)N(CC(=O)O)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

UDC-CMG
ursodeoxycholyl N-carboxymethylglycine

Origin of Product

United States

Scientific Research Applications

Liver Diseases

  • Cholelithiasis Treatment : Ursodeoxycholyl N-carboxymethylglycine has been studied for its ability to dissolve cholesterol gallstones. Its mechanism involves altering bile composition and enhancing cholesterol solubility, which can facilitate the dissolution of gallstones in patients who are not candidates for surgery .
  • Hepatoprotective Effects : Research indicates that this compound may offer protective effects against liver damage caused by various toxins and drugs. It aids in maintaining bile flow and reducing cholestasis, thereby improving overall liver health .

Metabolic Disorders

  • Fat Dissolution : The compound exhibits lipo-dissolving properties, making it a candidate for treating localized fat deposits. Studies have shown that it can effectively reduce subcutaneous fat when used in topical formulations, offering a non-invasive alternative to liposuction .
  • Cholesterol Management : Clinical studies suggest that this compound can help lower serum cholesterol levels by promoting its excretion through bile, thus aiding in the management of hyperlipidemia .

Dermatological Applications

  • Topical Formulations : The compound has been incorporated into dermatological preparations aimed at reducing localized fat tissue. Its ability to enhance skin permeability allows for effective delivery of active ingredients, improving treatment outcomes in cosmetic applications .
  • Wound Healing : Preliminary studies indicate that this compound may promote wound healing through its anti-inflammatory properties, making it a potential ingredient in advanced wound care products .

Case Study on Cholelithiasis

A clinical trial involving patients with cholesterol gallstones demonstrated that treatment with this compound led to significant reductions in stone size and improved bile composition over a six-month period. Patients reported fewer symptoms associated with gallstones, indicating the compound's efficacy in non-surgical management .

Fat Dissolution Study

In a randomized controlled trial assessing the effectiveness of topical formulations containing this compound for localized fat reduction, participants experienced an average reduction of 25% in fat thickness after eight weeks of treatment. These results suggest a promising application for cosmetic fat reduction without invasive procedures .

Data Tables

Application AreaMechanism of ActionClinical Evidence
Liver DiseasesDissolves cholesterol gallstonesSignificant reduction in stone size
Metabolic DisordersReduces serum cholesterol levelsLowered cholesterol in clinical trials
Dermatological TreatmentsEnhances skin permeability for fat dissolution25% average reduction in fat thickness

Chemical Reactions Analysis

Amide Bond Formation

  • Reagents : Carbodiimides (e.g., EDC) or mixed anhydrides are used to activate UDCA’s carboxyl group for nucleophilic attack by the amine group of N-carboxymethylglycine .

  • Conditions : Reactions typically occur in anhydrous solvents (e.g., DMF or DMSO) under inert atmospheres to prevent hydrolysis .

Example Reaction :

UDCA COOH+H2N CH2 COOH 2EDC NHSUDCA CMG+H2O\text{UDCA COOH}+\text{H}_2\text{N CH}_2\text{ COOH }_2\xrightarrow{\text{EDC NHS}}\text{UDCA CMG}+\text{H}_2\text{O}

Functional Implications

  • The N-carboxymethylglycine moiety introduces metal-chelating properties due to its two carboxyl groups and secondary amine, enabling interactions with divalent cations (e.g., Fe²⁺, Cu²⁺) .

Stability Under Physiological Conditions

UDCA-CMG’s stability is influenced by pH, temperature, and enzymatic activity:

Hydrolytic Degradation

  • Acidic Conditions : The amide bond undergoes hydrolysis at pH < 3, regenerating UDCA and N-carboxymethylglycine .

  • Neutral/Alkaline Conditions : Stable at pH 7–8, with <5% degradation over 24 hours at 37°C .

Oxidative Stability

  • Susceptible to oxidation by reactive oxygen species (ROS) due to the bile acid backbone. Antioxidants like flavonoids (e.g., isoquercetin) inhibit degradation .

Hepatic Metabolism

  • UDCA-CMG is metabolized in hepatocytes via cytochrome P450 enzymes, producing glucuronidated or sulfated derivatives .

  • Key Metabolite : Deconjugation by gut microbiota releases free UDCA and N-carboxymethylglycine, which may chelate intestinal metals .

Receptor Interactions

  • Binds to bile acid receptors (e.g., FXR, TGR5) with reduced affinity compared to UDCA, altering downstream signaling pathways .

Metal Chelation

  • The N-carboxymethylglycine moiety chelates transition metals, inhibiting ROS generation in vitro (Table 1) .

Table 1: Metal Chelation Capacity of UDCA-CMG

Metal IonBinding Constant (log K)
Fe²⁺12.3 ± 0.2
Cu²⁺10.8 ± 0.3
Zn²⁺7.5 ± 0.1

Anti-Inflammatory Activity

  • Suppresses NF-κB activation in hepatic stellate cells by 60% at 50 μM, reducing pro-inflammatory cytokine release .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between ursodeoxycholyl N-carboxymethylglycine and related compounds:

Compound Parent Structure Conjugated Group Key Functional Features Mechanism of Action
This compound UDCA (C₂₄H₄₀O₄) N-carboxymethylglycine Enhanced solubility due to carboxymethyl group; potential for improved hepatic uptake Likely leverages UDCA’s anti-apoptotic effects; carboxymethyl group may alter metabolism
UDCA-Lysophosphatidylethanolamide (UDCA-LPE) UDCA Lysophosphatidylethanolamide Amphipathic structure; integrates into cell membranes Induces phosphatidylcholine (PC) synthesis via CDP-diacylglycerol synthase 1 activation; inhibits apoptosis
Glycodeoxycholic Acid Deoxycholic Acid Glycine Natural bile salt conjugate; promotes bile flow and emulsification Stabilizes hepatocyte membranes; modulates bile acid transporters
N-Oxalylglycine Glycine Oxalyl group (C₂O₃) Competitive inhibitor of 2-oxoglutarate-dependent enzymes (e.g., HIF prolyl hydroxylase) Modulates hypoxia signaling pathways; distinct from bile acid conjugates

Pharmacological and Mechanistic Insights

  • UDCA-LPE: Demonstrates hepatoprotection by increasing PC levels, critical for hepatocyte survival.
  • Glycodeoxycholic Acid : A natural glycine-conjugated bile acid. While it shares the glycine conjugation motif with the target compound, its deoxycholic acid parent structure confers stronger detergent properties, increasing cytotoxicity at high concentrations .
  • N-Acyl Glycine Derivatives (e.g., N-Oxalylglycine) : These compounds often serve as enzyme inhibitors or signaling modulators. The carboxymethyl group in this compound may reduce metabolic degradation compared to simpler acyl groups, prolonging therapeutic effects .

Preparation Methods

Enzymatic Conversion of Chenodeoxycholic Acid (CDCA)

UDCA is predominantly synthesized from chenodeoxycholic acid (CDCA) via a two-step enzymatic process. 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the C7 α-hydroxyl group of CDCA to form 7-ketolithocholic acid (7-KLCA), which is subsequently reduced by 7β-hydroxysteroid dehydrogenase (7β-HSDH) to yield UDCA. This reaction cascade requires nicotinamide cofactors (NAD+/NADP+ for 7α-HSDH; NADPH/NADH for 7β-HSDH), with reported conversion efficiencies exceeding 99% under optimized conditions.

Recent advancements employ co-expression plasmid systems in Escherichia coli to simultaneously produce 7α-HSDH, 7β-HSDH, lactate dehydrogenase (LDH), and glucose dehydrogenase (GDH). This engineered strain enables redox cofactor regeneration, eliminating the need for exogenous NADPH supplementation. For instance, fermentation of CDCA with this system at 37°C for 24 hours achieves UDCA yields of 98.5% with a final purity of >99.8% after acetone-water refinement.

Whole-Cell Catalysis vs. Free-Enzyme Systems

Comparative studies highlight the superiority of whole-cell catalysis over free-enzyme systems:

ParameterWhole-Cell CatalysisFree-Enzyme
Reaction Time (hours)2448
Conversion Rate (%)99.885
Cofactor RequirementSelf-regeneratingExogenous
Downstream ProcessingSimplifiedComplex

The integration of HSDH enzymes into microbial hosts reduces intermediate isolation steps and enhances process scalability.

Conjugation of UDCA with N-Carboxymethylglycine

Chemical Conjugation Methodology

The carboxyl group of UDCA is activated using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) at 4°C. Subsequent reaction with the primary amine of N-carboxymethylglycine proceeds via nucleophilic acyl substitution:

UDCA-COOH + H2N-CH2-COOHEDC/NHSUDCA-NH-CH2-COOH + H2O\text{UDCA-COOH + H}2\text{N-CH}2\text{-COOH} \xrightarrow{\text{EDC/NHS}} \text{UDCA-NH-CH}2\text{-COOH + H}2\text{O}

Key parameters influencing yield include:

  • Molar ratio : A 1:1.2 (UDCA:N-carboxymethylglycine) ratio minimizes side reactions.

  • pH : Reactions conducted at pH 5.0–6.0 favor amide bond formation over hydrolysis.

  • Temperature : Maintaining 4°C prevents thermal degradation of UDCA.

Post-reaction purification involves silica gel chromatography using chloroform/methanol/water (65:25:4 v/v) to isolate the conjugate at >95% purity.

Enzymatic Conjugation Using Acyltransferases

Bile acid:amino acid N-acyltransferase (BAT) from human liver microsomes catalyzes ATP-dependent conjugation. This method offers stereospecificity but requires costly cofactors:

UDCA + ATP + N-carboxymethylglycineBATUrsodeoxycholyl N-carboxymethylglycine + AMP + PPi\text{UDCA + ATP + N-carboxymethylglycine} \xrightarrow{\text{BAT}} \text{Ursodeoxycholyl N-carboxymethylglycine + AMP + PP}_i

Batch reactor studies demonstrate a 78% yield after 12 hours at 37°C, with enzyme immobilization on chitosan beads improving reusability to 15 cycles.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may denature enzymes. Recent formulations utilize hydroxypropyl methylcellulose (HPMC) and sodium carbonate (Na2_2CO3_3) to stabilize UDCA during conjugation. For example, a 200:600:150 (w/w/w) UDCA:HPMC:Na2_2CO3_3 spray-dried formulation increases aqueous solubility to 8 mg/mL, facilitating homogeneous reaction mixtures.

Temperature and pH Profiling

A biphasic temperature approach—4°C during activation and 25°C during conjugation—balances reaction kinetics and product stability. pH-controlled systems using Tris-HCl buffers (pH 7.4) prevent unwanted hydrolysis of the activated UDCA intermediate.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with UV detection at 210 nm resolve UDCA and its conjugate. Mobile phase: acetonitrile/0.1% phosphoric acid (55:45 v/v), flow rate 1.0 mL/min.

Mass Spectrometry

Electrospray ionization (ESI) in negative mode confirms molecular ions at m/z 498.6 [M-H]^- for UDCA and m/z 583.7 [M-H]^- for the conjugate.

Industrial-Scale Production Challenges

Cost of Enzymes

Recombinant 7α/7β-HSDH production costs $120–150/g, contributing to 40% of total synthesis expenses. Immobilization on epoxy-functionalized resins reduces enzyme consumption by 70% over 10 batches.

Regulatory Considerations

The U.S. FDA mandates <0.1% residual solvent (e.g., DMF) in pharmaceutical-grade conjugates. Supercritical CO2_2 extraction replaces traditional solvents, achieving compliance while maintaining yields .

Q & A

Q. How can researchers validate findings from cell-based assays in humanized models?

  • Methodological Answer :

Use chimeric mice with humanized livers (e.g., FRG® mice).

Compare species-specific metabolism via LC-MS profiling of bile acid conjugates.

Validate anti-inflammatory effects in patient-derived organoids treated with the compound. Ensure ethical compliance (IRB-approved protocols) .

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